![molecular formula C7H10O2 B2682981 2-Furanethanol, 5-methyl- CAS No. 35942-94-0](/img/structure/B2682981.png)
2-Furanethanol, 5-methyl-
Overview
Description
“2-Furanethanol, 5-methyl-” is a natural product that can be isolated from the essential oil of D. rupicola Biv . It also acts as an oxidative product of 2,5 dimethylfuran (DMF) by cytochrome P450 (CYP) .
Synthesis Analysis
The synthesis of “2-Furanethanol, 5-methyl-” has been studied in the context of biomass conversion . It is known to be a reduction product of 5-hydroxymethylfurfural (HMF), a versatile platform chemical derived from the dehydration of renewable carbohydrates . The catalytic systems for the synthesis of “2-Furanethanol, 5-methyl-” from both HMF and carbohydrates have been explored .
Molecular Structure Analysis
The molecular formula of “2-Furanethanol, 5-methyl-” is C6H8O2 . Its molecular weight is 112.1265 . The IUPAC Standard InChI is InChI=1S/C6H8O2/c1-5-2-3-6 (4-7)8-5/h2-3,7H,4H2,1H3 .
Chemical Reactions Analysis
“2-Furanethanol, 5-methyl-” is known to participate in model reactions on roast aroma formation .
Scientific Research Applications
- Researchers have explored the antibacterial activity of furan derivatives against both gram-positive and gram-negative bacteria .
Antibacterial Activity
Ligand Design
Heterocyclic Systems
Safety And Hazards
properties
IUPAC Name |
2-(5-methylfuran-2-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-6-2-3-7(9-6)4-5-8/h2-3,8H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSHSNCBFUWPMKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furanethanol, 5-methyl- |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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